

Application Note: Solution-Phase Synthesis of H-D-Ile-Asp-OH

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Compound of Interest

Compound Name: *H-D-Ile-Asp-OH*

CAS No.: 120067-35-8

Cat. No.: B054377

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Strategic Rationale & Process Chemistry Design

The synthesis of short, non-natural peptides such as the dipeptide **H-D-Ile-Asp-OH** requires a highly optimized approach that prioritizes atom economy, scalable purification, and stereochemical integrity. While Solid-Phase Peptide Synthesis (SPPS) is the industry standard for longer sequences, Solution-Phase Peptide Synthesis (SolPPS) is vastly superior for dipeptides because it avoids the use of large excesses of reagents and expensive polymeric supports[1].

To maximize efficiency, this protocol abandons the iterative orthogonal protection strategy (e.g., Fmoc/tBu) in favor of a Unified Acid-Labile Protection Strategy (Boc/tBu). By utilizing protecting groups with the exact same lability—a Boc group on the N-terminus of D-Ile and tert-butyl (tBu) esters on the C-terminus and side-chain of Asp—a single-step global deprotection can be achieved, streamlining the synthesis and maximizing overall yield[2].

Mechanistic Causality of Reagent Selection

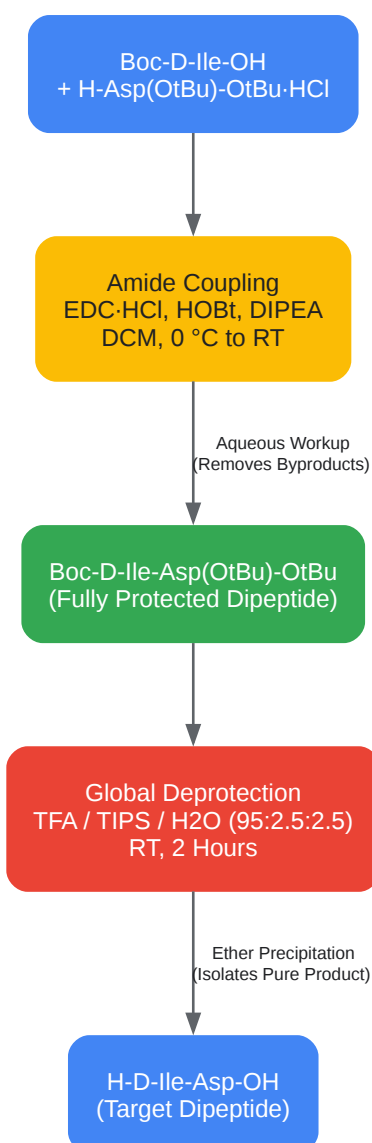
- Coupling System (EDC·HCl / HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is selected over traditional carbodiimides (like DCC or DIC)

because its corresponding urea byproduct is highly water-soluble, allowing for facile removal via aqueous workup rather than resource-intensive column chromatography[3].

Hydroxybenzotriazole (HOBt) is added as an auxiliary nucleophile to generate a highly reactive OBt-ester intermediate, which suppresses the formation of oxazolone intermediates and prevents the racemization of the D-Ile stereocenter[3].

- Global Deprotection (TFA/TIPS/H₂O): The tBu and Boc protecting groups are easily cleaved under strongly acidic conditions using Trifluoroacetic acid (TFA)[4]. Triisopropylsilane (TIPS) and water are included as nucleophilic scavengers to trap the highly reactive tert-butyl cations generated during cleavage via an SN1 mechanism, preventing irreversible alkylation of the peptide backbone.

Reaction Workflow Visualization



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Workflow for the solution-phase synthesis of **H-D-Ile-Asp-OH**.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

| Reagent | MW (g/mol) | Equivalents | Mass / Volume | Functional Role |
|-----------------------|--------------|-------------|---------------|---------------------------|
| Boc-D-Ile-OH | 231.29 | 1.00 eq | 2.31 g | N-terminal building block |
| H-Asp(OtBu)-OtBu·HCl | 281.78 | 1.05 eq | 2.96 g | C-terminal building block |
| EDC·HCl | 191.70 | 1.20 eq | 2.30 g | Primary Coupling Agent |
| HOBt (Anhydrous) | 135.13 | 1.20 eq | 1.62 g | Racemization Suppressant |
| DIPEA | 129.24 | 2.50 eq | 4.35 mL | Non-nucleophilic Base |
| Dichloromethane (DCM) | 84.93 | N/A | 50.0 mL | Reaction Solvent |

Step-by-Step Experimental Protocols

Protocol A: Amide Bond Formation (Coupling)

- **Activation:** In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-Ile-OH (2.31 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in 30 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
- **Coupling Agent Addition:** Add EDC·HCl (2.30 g, 12 mmol) portion-wise over 5 minutes. Stir the mixture at 0 °C for 15 minutes to allow for the complete formation of the active OBt-ester.
- **Amine Free-Basing:** In a separate vial, dissolve H-Asp(OtBu)-OtBu·HCl (2.96 g, 10.5 mmol) in 20 mL of DCM. Add DIPEA (4.35 mL, 25 mmol) to neutralize the hydrochloride salt and generate the free amine.
- **Reaction Execution:** Add the Asp solution dropwise to the activated D-Ile mixture at 0 °C. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours under an inert nitrogen atmosphere.

- Self-Validating Mechanism (Aqueous Workup): Transfer the reaction mixture to a separatory funnel and dilute with an additional 50 mL of DCM.
 - Wash with 5% aqueous Citric Acid (2×50 mL). Causality: The low pH selectively protonates unreacted Asp and DIPEA, driving them into the aqueous phase.
 - Wash with 5% aqueous NaHCO₃ (2×50 mL). Causality: The mild basicity deprotonates unreacted Boc-D-Ile-OH and HOBt, extracting them into the aqueous layer.
 - Wash with Brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-D-Ile-Asp(OtBu)-OtBu as a crude foam. Because of the targeted washes, the resulting organic layer is self-validated to contain only the neutral, fully protected dipeptide.

Protocol B: Single-Step Global Deprotection

- Cleavage Cocktail Preparation: Prepare 20 mL of a cleavage cocktail consisting of TFA / TIPS / H₂O in a 95:2.5:2.5 (v/v/v) ratio.
- Deprotection: Dissolve the protected dipeptide foam from Protocol A in the cleavage cocktail. Stir at room temperature for exactly 2 hours.
- Concentration: Evaporate the bulk of the TFA under a gentle stream of nitrogen or via rotary evaporation (bath temperature < 30 °C) until approximately 2–3 mL of a viscous oil remains.
- Self-Validating Mechanism (Ether Precipitation): Add the concentrated oil dropwise into 40 mL of ice-cold diethyl ether while stirring vigorously. Causality: The cleavage cocktail converts the lipophilic protected precursor into a highly polar zwitterion. Upon addition to the non-polar ether, the zwitterionic **H-D-Ile-Asp-OH** immediately crashes out as a white precipitate, while the cleaved non-polar byproducts (isobutylene gas, tBuOH, and TIPS-adducts) remain fully soluble.
- Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes at 4 °C. Decant the ether, wash the pellet with an additional 20 mL of cold ether, and dry the final product under high vacuum overnight.

In-Process Quality Control (IPC)

Table 2: Analytical Validation Parameters

| Process Stage | Analytical Method | Acceptance Criteria | Scientific Rationale |
|---------------------|--|---|--|
| Amide Coupling | TLC (Hexane/EtOAc 1:1) | Disappearance of Boc-D-Ile-OH; Single new UV-active spot. | Confirms complete conversion to the protected dipeptide prior to workup. |
| Aqueous Workup | LC-MS (ESI+) | m/z [M+H] ⁺ = 459.6 | Validates the complete removal of unreacted starting materials and EDC/HOBt byproducts. |
| Global Deprotection | RP-HPLC (C18, H ₂ O /MeCN + 0.1% TFA) | Single sharp peak; >95% Area Under Curve (AUC). | Ensures complete removal of the Boc and both tBu groups without premature peptide bond hydrolysis. |
| Final Product | LC-MS (ESI+) | m/z [M+H] ⁺ = 247.3 | Confirms the exact mass of the fully deprotected target, H-D-Ile-Asp-OH. |

References

- Title: Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides | Chemical Reviews - ACS Publications.
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- Title: Peptide synthesis techniques.

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